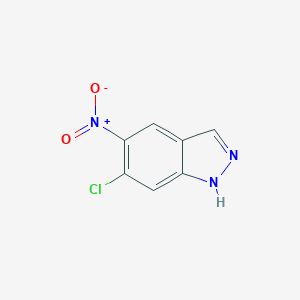

6-Cloro-5-nitro-1H-indazol

Descripción general

Descripción

Synthesis Analysis

- The synthesis of 6-Chloro-5-nitro-1H-indazole derivatives can be achieved through a 1,3-dipolar cycloaddition pathway, yielding good yields of 82 to 90% for triazole-1,4 regioisomers (Abdelahi et al., 2021).

- Another pathway involves the reaction of benzylidene tetralones with hydrazine in acetic acid, used for synthesizing substituted benzo[g]indazoles (Cuartas et al., 2019).

Molecular Structure Analysis

- The indazole system in related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, is almost planar, indicating a similar structural attribute for 6-Chloro-5-nitro-1H-indazole (Kouakou et al., 2015).

Chemical Reactions and Properties

- 6-Chloro-5-nitro-1H-indazole derivatives have been involved in reactions such as the N-nitroso-directed C-H addition, demonstrating the reactive nature of the nitroso group in these compounds (Chen et al., 2014).

Physical Properties Analysis

- The physical properties of related compounds, such as 1,5-Dinitro-1H-indazole, involve planar molecular structures and weak hydrogen bonding, which could be indicative of the physical properties of 6-Chloro-5-nitro-1H-indazole (Zaleski et al., 1998).

Chemical Properties Analysis

- The chemical properties of related indazole compounds often involve interactions such as hydrogen bonding and π–π stacking, as seen in 2,3-Dimethyl-6-nitro-2H-indazole (Chen et al., 2009). These interactions might be relevant for 6-Chloro-5-nitro-1H-indazole as well.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indazol

6-Cloro-5-nitro-1H-indazol: sirve como un intermedio clave en la síntesis de una amplia gama de derivados de indazol. Estos derivados se sintetizan a través de diversas estrategias, que incluyen reacciones catalizadas por metales de transición y reacciones de ciclización reductoras . Los indazoles sintetizados tienen aplicaciones en química medicinal ya que exhiben una variedad de actividades farmacológicas.

Química Medicinal

Los compuestos de indazol, incluidos los derivados de this compound, son conocidos por sus propiedades medicinales. Se utilizan en el desarrollo de fármacos con propiedades antihipertensivas, anticancerígenas, antidepresivas, antiinflamatorias y antibacterianas . Por ejemplo, los indazoles pueden actuar como inhibidores selectivos de la fosfoinosítido 3-quinasa δ, lo que es significativo para el tratamiento de enfermedades respiratorias .

Agentes Anticancerígenos

Específicamente, los derivados de this compound se han explorado como posibles agentes anticancerígenos. Se utilizan para crear compuestos que inhiben la tirosina quinasa del receptor del factor de crecimiento de fibroblastos (FGFR), que juega un papel crucial en la terapia del cáncer . Estos derivados son importantes en el desarrollo de terapias contra el cáncer dirigidas.

Aplicaciones Antimicrobianas

Las actividades antimicrobianas de los derivados de indazol son notables. Los compuestos sintetizados a partir de this compound han mostrado actividad de moderada a alta contra varias cepas bacterianas, incluidas Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli . Esto los hace valiosos en la búsqueda de nuevos fármacos antimicrobianos.

Safety and Hazards

Direcciones Futuras

Indazole derivatives, including 6-Chloro-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse pharmacological activities .

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-5-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

6-Chloro-5-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects various biochemical pathways. The most notable effect is the reduction in the production of nitric oxide, which plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this inhibition can vary widely depending on the specific physiological context.

Result of Action

The inhibition of NOS enzymes by 6-Chloro-5-nitro-1H-indazole can lead to a variety of molecular and cellular effects. For example, it can reduce inflammation and pain by decreasing the production of nitric oxide, a molecule that promotes these responses . Additionally, it has been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Action Environment

The action, efficacy, and stability of 6-Chloro-5-nitro-1H-indazole can be influenced by various environmental factors. Furthermore, its solubility is relatively low, but it can dissolve in organic solvents such as chloroform and dichloromethane .

Propiedades

IUPAC Name |

6-chloro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCMKGCWGVSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

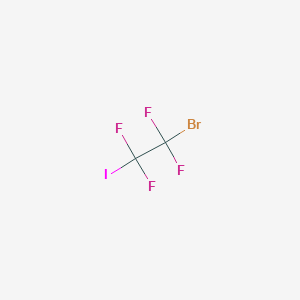

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603781 | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101420-98-8 | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)